2-Methyl-3-nitro-phenylacetyl chloride

Übersicht

Beschreibung

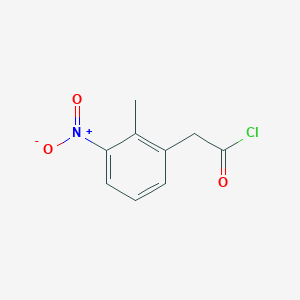

2-Methyl-3-nitro-phenylacetyl chloride is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-phenylacetyl chloride typically involves the chlorination of 2-Methyl-3-nitro-phenylacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-Methyl-3-nitro-phenylacetic acid+SOCl2→2-Methyl-3-nitro-phenylacetyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-nitro-phenylacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH4).

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.

Reduction: Catalytic hydrogenation or metal hydrides are commonly used for the reduction of the nitro group.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Amines: Formed by reduction of the nitro group.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2.1 Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, including:

- Amides : Reacts with amines to form N-substituted amides.

- Esters : Can be reacted with alcohols to yield esters, which are valuable in multiple applications.

Table 1: Reactions Involving 2-Methyl-3-nitro-phenylacetyl Chloride

| Reaction Type | Reactants | Products |

|---|---|---|

| Amide Formation | This compound + Di-n-propylamine | 2-Methyl-3-nitro phenyl-N,N-di-n-propyl acetamide |

| Ester Formation | This compound + Alcohol | Ester derivative |

2.2 Pharmaceutical Applications

This compound is crucial in the development of drug candidates. It has been involved in synthesizing active pharmaceutical ingredients (APIs) and intermediates for drugs such as Ropinirole, a medication used to treat Parkinson's disease and Restless Legs Syndrome. The synthesis involves converting the acyl chloride into various derivatives through selective reactions.

Case Study: Synthesis of Ropinirole

The process involves:

- Conversion of 2-Methyl-3-nitrophenylacetic acid to Acetyl Chloride : Using thionyl chloride.

- Reaction with Di-n-propylamine : To form the corresponding acetamide.

- Reduction Steps : Utilizing Borane/THF followed by treatment with HCl/NaOH to yield the final product.

Agrochemical Applications

Beyond pharmaceuticals, this compound has potential applications in agrochemicals, particularly as a precursor for herbicides due to its selective herbicidal properties.

Analytical Techniques for Characterization

To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both and NMR are used extensively.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.

- High-Resolution Mass Spectrometry (HRMS) : Provides accurate mass measurements crucial for structural confirmation.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-nitro-phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylacetyl chloride: Lacks the methyl and nitro substituents, making it less reactive in certain reactions.

2-Methyl-phenylacetyl chloride: Lacks the nitro group, resulting in different reactivity and applications.

3-Nitro-phenylacetyl chloride: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Methyl-3-nitro-phenylacetyl chloride is unique due to the presence of both the methyl and nitro substituents on the aromatic ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Biologische Aktivität

2-Methyl-3-nitro-phenylacetyl chloride is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to an acetyl chloride moiety. Its chemical formula is CHClNO, and it exhibits properties typical of acyl chlorides, such as high reactivity towards nucleophiles.

Synthesis

The synthesis of this compound typically involves the reaction of 2-Methyl-3-nitro-phenylacetic acid with thionyl chloride. The reaction proceeds as follows:

-

Reagents :

- 2-Methyl-3-nitro-phenylacetic acid

- Thionyl chloride (SOCl)

-

Procedure :

- Mix the acid with thionyl chloride in a reflux setup.

- Remove excess thionyl chloride by distillation.

- Purify the product via distillation under reduced pressure.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Below are key findings related to its biological effects:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this precursor have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal promising results. In vitro studies indicate that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis (programmed cell death). The mechanism may involve the activation of specific cellular pathways that lead to cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon bioreduction. These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to various biological effects. The nitro group may undergo reduction to form amine derivatives, which can further participate in nucleophilic substitution reactions .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives showed that compounds with the nitrophenyl moiety exhibited enhanced antimicrobial activity compared to their non-nitro counterparts. This suggests a structure-activity relationship where the nitro group plays a crucial role in biological efficacy .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability at low concentrations, highlighting their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique biological profile:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Bioreduction to reactive intermediates |

| 2-Methyl-3-nitrophenylacetic Acid | Moderate | Low | Direct interaction with enzymes |

| 2-Nitrophenylacetate | Low | Moderate | Induction of oxidative stress |

Eigenschaften

IUPAC Name |

2-(2-methyl-3-nitrophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6-7(5-9(10)12)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQYMRUAPIGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.